molecular formula C12H16O2 B1625039 2-Phenethoxytetrahydrofuran CAS No. 52767-51-8

2-Phenethoxytetrahydrofuran

Cat. No. B1625039
CAS RN: 52767-51-8
M. Wt: 192.25 g/mol
InChI Key: JOBSZILIBYFASK-UHFFFAOYSA-N
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Description

2-Phenethoxytetrahydrofuran, also known as 2-(2-phenylethoxy)oxolane , is a chemical compound with the molecular formula C₁₂H₁₆O₂ . It falls within the class of compounds containing an unfused furan ring, albeit hydrogenated. The compound’s exact mass is 192.11500 g/mol .


Physical And Chemical Properties Analysis

  • LogP (Partition Coefficient) : The compound’s logarithm of the partition coefficient (LogP) is approximately 2.38 .
  • PSA (Polar Surface Area) : The polar surface area of 2-Phenethoxytetrahydrofuran is 18.46 Ų .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Pflieger and Muckensturn (1989) reported the efficient cyclisation of acetylenic alcohols and phenols to obtain substituted 2-methylene-tetrahydrofurans, highlighting a new pathway in organic synthesis (Pflieger & Muckensturn, 1989).
    • Aito, Matsuo, and Aso (1967) synthesized configurational isomers of 2,5-dimethoxytetrahydrofuran as model compounds for cyclopolymers, providing insights into the behavior of methyl and methylene protons in NMR spectroscopy (Aito, Matsuo, & Aso, 1967).
  • Environmental and Industrial Applications :

    • Evans and Dellinger (2005) explored the mechanisms of dioxin formation from the high-temperature oxidation of 2-chlorophenol, which is relevant for understanding environmental pollutants and their formation processes (Evans & Dellinger, 2005).
    • Horii et al. (2005) conducted a study on the self-supported paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran, a process significant in green chemistry and industrial applications (Horii et al., 2005).
  • Biomedical and Biochemical Research :

    • Liang, Gannett, and Gold (1995) utilized 2-Hydroperoxytetrahydrofuran to sequence cytosine and probe non-Watson-Crick DNA structures, demonstrating its application in molecular biology and genetics (Liang, Gannett, & Gold, 1995).
    • Johnson, Dunstan, and Franks (2004) investigated the use of 2,5-dimethoxy-2,5-dihydrofuran as a temperature-controlled gelation agent for chitosan in biomedical applications, particularly in drug delivery systems (Johnson, Dunstan, & Franks, 2004).

properties

IUPAC Name

2-(2-phenylethoxy)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-5-11(6-3-1)8-10-14-12-7-4-9-13-12/h1-3,5-6,12H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBSZILIBYFASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)OCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457930
Record name Furan, tetrahydro-2-(2-phenylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenethoxytetrahydrofuran

CAS RN

52767-51-8
Record name Furan, tetrahydro-2-(2-phenylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MJ Durán‐Peña, JM Botubol‐Ares… - European Journal of …, 2015 - Wiley Online Library
A method for the conversion of primary, secondary and tertiary alcohols into the corresponding THF ethers at room temperature and primary and secondary alcohols into the …
S Kobayashi, T Tamura, S Yoshimoto… - Chemistry–An Asian …, 2019 - Wiley Online Library
4‐Methyltetrahydropyran (4‐MeTHP) is a hydrophobic cyclic ether with potential for industrial applications. We herein report, for the first time, a comprehensive study on the performance …
Number of citations: 15 onlinelibrary.wiley.com
L Fang, L Qi, L Ye, Z Pan, W Luo… - Journal of Chemical …, 2018 - journals.sagepub.com
… Using phenylethyl nitrite instead of t-BuONO as the diazotisation agent, provided the corresponding 2-phenethoxytetrahydrofuran 5 within 1 h, indicating that THF was the hydrogen …
Number of citations: 2 journals.sagepub.com
MW Richardson - 2012 - digitalcommons.unl.edu
Rhenium (VII) oxides have proven to be mild and versatile catalysts in organic chemistry. They have previously been utilized to catalyze the transposition of allylic aclohols, Prins …
Number of citations: 1 digitalcommons.unl.edu
TK Salvador - 2017 - search.proquest.com
CH functionalization allows us to convert CH bonds into a variety of functional groups. Using copper as a catalyst with t BuOO t Bu as an oxidant, we have been successful in converting …
Number of citations: 2 search.proquest.com
R Huang - 2023 - d-nb.info
Method Von der Fakultät für Mathematik, Informatik und Naturwissenschaften der RWTH Aachen University zur Erlangung des akademischen Grades eines Doktors der …
Number of citations: 0 d-nb.info

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